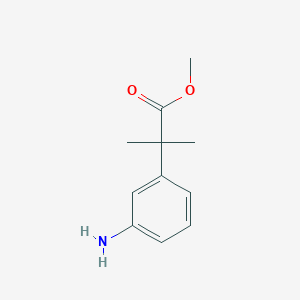
Methyl 2-(3-aminophenyl)-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-(3-aminophenyl)-2-methylpropanoate” is a chemical compound. Its structure and properties would be similar to those of other aminophenyl compounds. For instance, “methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate” and “Methyl 2-(3-aminophenyl)acetate hydrochloride” are related compounds .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, a related compound, a Schiff base ligand, was synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, with investigations into their crystal structures and biological activities. These compounds demonstrate low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them potential candidates for incorporation in prodrugs (Yancheva et al., 2015).
Enzymatic and Biological Activity Studies
- Investigations into the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives, focusing on transesterifications catalyzed by lipase from Candida antarctica, reveal high conversion rates and the production of optically pure enantiomers (Escalante, 2008).
Chemical Synthesis Applications
- Research into the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds highlights their use in synthesizing various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds demonstrate potential in diverse chemical syntheses (Selič et al., 1997).
Colorimetric Sensor Development
- Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate has been explored as a colorimetric sensor for oxyanions, showcasing significant color change in response to specific anions. This research indicates its potential in developing sensitive, visual detection methods for anions (Suryanti et al., 2020).
Photopolymerization Research
- A study on nitroxide-mediated photopolymerization utilized a novel alkoxyamine compound, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, demonstrating its efficiency as a photoinitiator in polymerization processes (Guillaneuf et al., 2010).
Eigenschaften
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenyl)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

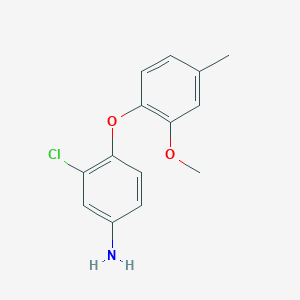
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)

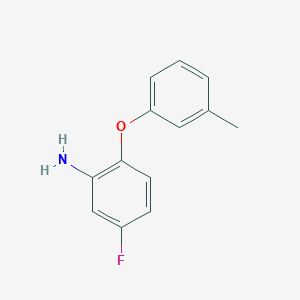

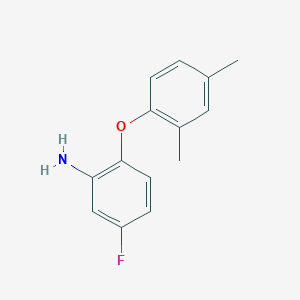


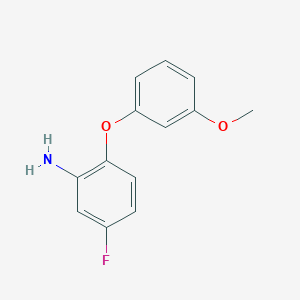
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
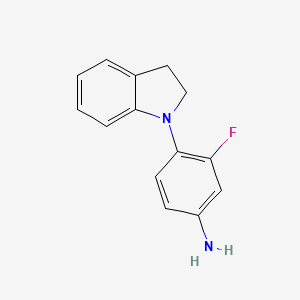

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)